KOR Activation Potency of Dynorphin B (1-29) (Leumorphin) vs. Dynorphin B (1-13) and Dynorphin A in β-Arrestin Recruitment Assays
Dynorphin B (1-29) (Leumorphin) exhibits an EC50 of 21.4 nM (95% CI: 17.4–26.4 nM) for KOR-mediated β-arrestin-1 recruitment, representing a 2-fold reduction in potency compared to Dynorphin B (1-13), which displays an EC50 of 10.9 nM (95% CI: 6.3–17.2 nM) in the same assay system [1]. In contrast, Dynorphin A (1-17) demonstrates the highest potency among dynorphins with an EC50 of 12.7 nM (95% CI: 10.5–15.2 nM) [1]. The quantitative difference of approximately 8.7 nM between Dynorphin B (1-29) and Dynorphin B (1-13) translates to a distinct concentration-response relationship that may influence experimental design in functional selectivity studies.
| Evidence Dimension | KOR-mediated β-arrestin-1 recruitment potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 21.4 nM (95% CI: 17.4–26.4 nM), Max efficacy = 88% |
| Comparator Or Baseline | Dynorphin B (1-13): EC50 = 10.9 nM (95% CI: 6.3–17.2 nM), Max efficacy = 99%; Dynorphin A (1-17): EC50 = 12.7 nM (95% CI: 10.5–15.2 nM), Max efficacy = 100% |
| Quantified Difference | 2.0-fold lower potency than Dynorphin B (1-13); 1.7-fold lower potency than Dynorphin A |
| Conditions | PRESTO-Tango β-arrestin-1 recruitment assay in HTLA cells expressing human KOR |
Why This Matters
Procurement of Dynorphin B (1-29) is essential for experiments requiring a moderate-potency KOR agonist with distinct β-arrestin recruitment kinetics, as substitution with the more potent Dynorphin B (1-13) would alter the concentration-response profile.
- [1] Nature Communications. (2020). Table 1: Sequences of opioid peptides and their activity in β-arrestin-1 recruitment. Nature Communications, 11, Article 1666. View Source
